REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:19])[c:5]([CH:8]([C:9]([O:10][CH2:11][CH3:12])=[O:13])[C:14]([O:15][CH2:16][CH3:17])=[O:18])[n:6][cH:7]1.[ClH:20]>>[Br:1][c:2]1[cH:3][c:4]([Cl:19])[c:5]([CH3:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)c1ncc(Br)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1ncc(Br)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |